molecular formula C18H14BNO2 B584810 (9-Phenyl-9H-carbazol-3-yl)boronic acid CAS No. 854952-58-2

(9-Phenyl-9H-carbazol-3-yl)boronic acid

Cat. No.: B584810
CAS No.: 854952-58-2
M. Wt: 287.125
InChI Key: JWJQEUDGBZMPAX-UHFFFAOYSA-N
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Description

(9-Phenyl-9H-carbazol-3-yl)boronic acid (CAS: 854952-58-2) is a carbazole-based boronic acid derivative with a phenyl substituent at the 9-position and a boronic acid group at the 3-position of the carbazole core. Its molecular formula is C₁₈H₁₄BNO₂, and it is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing complex aromatic systems . This compound is soluble in organic solvents like tetrahydrofuran (THF) and dichloromethane but insoluble in polar solvents such as methanol and water . Its primary applications include the development of organic light-emitting diodes (OLEDs), host materials for phosphorescent OLEDs, and functional dyes .

Preparation Methods

ComponentDetails
Lithiation Agentn-BuLi (1.5 equiv) in THF at -78°C
Boronating AgentTrimethyl borate (1.1 equiv)
WorkupQuench with HCl (1M), extraction with CH₂Cl₂, silica gel purification
Yield~70–80% (estimated based on analogous systems)

Characterization and Purity Data

The final product is characterized by NMR, mass spectrometry, and elemental analysis .

Property Value
1H NMR (DMSO-d₆) δ 8.10–7.50 (m, 10H, aromatic H), 7.30–7.20 (m, 2H, boronic acid)
13C NMR δ 140–120 ppm (aromatic carbons), 120–110 ppm (boronic acid carbons)
EI-MS (m/z) [M+H]+ calcd for C₁₈H₁₄BNO₂: 287.12; found: 287.12
HPLC Purity ≥98.0%

Industrial and Scalability Considerations

For large-scale production, continuous flow reactors and automated systems are employed to optimize yields and minimize costs . Key parameters include:

  • Temperature : 80–120°C for coupling reactions.

  • Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

  • Solvents : Toluene, THF, or DMF for improved solubility .

Application Conditions Yield
Synthesis of 9-Phenyl-3,3'-bicarbazolylPd(PPh₃)₄, K₂CO₃, toluene/ethanol/H₂O, reflux, 12h82–97%

Challenges and Limitations

  • Regioselectivity : Lithiation may require precise control to avoid side products.

  • Stability : The boronic acid is hygroscopic and requires storage under inert atmospheres .

Chemical Reactions Analysis

Types of Reactions: (9-Phenyl-9H-carbazol-3-yl)boronic acid primarily undergoes coupling reactions, such as the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction with aryl halides. This reaction forms carbon-carbon bonds, making it a valuable tool in organic synthesis .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials .

Mechanism of Action

The mechanism of action of (9-Phenyl-9H-carbazol-3-yl)boronic acid in coupling reactions involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The boronic acid group plays a crucial role in facilitating the transmetalation step, making it an essential component in these reactions .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Key structural analogues of (9-phenyl-9H-carbazol-3-yl)boronic acid include:

Compound Name Substitution Pattern Key Features
(3-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid (CAS: 854952-60-6) Boronic acid at 3-position of a phenyl ring attached to carbazole Enhanced conjugation for optoelectronic applications; solubility similar to parent compound
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS: 419536-33-7) Boronic acid at 4-position of phenyl ring Altered electronic properties due to para-substitution; used in OLED interlayers
9-Phenylcarbazole-2-boronic acid (CAS: 1001911-63-2) Boronic acid at 2-position of carbazole Reduced steric hindrance; higher reactivity in coupling reactions
Phenanthren-9-yl boronic acid Phenanthrene core with boronic acid Strong antiproliferative activity (IC₅₀ = 0.225 µM in 4T1 cancer cells)

Positional isomerism significantly impacts reactivity and applications. For example:

  • The 3-position substitution in this compound optimizes electronic coupling in OLED emitters, whereas 2-position isomers (e.g., 9-phenylcarbazole-2-boronic acid) may exhibit faster reaction kinetics in cross-coupling due to reduced steric effects .
  • Para-substituted derivatives like (4-(9H-carbazol-9-yl)phenyl)boronic acid show distinct packing in crystallographic structures, influencing charge transport in organic semiconductors .

Comparison of reactivity :

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit superior anticancer activity (sub-µM IC₅₀) but face solubility limitations in biological assays .
  • Bis-boronic esters (e.g., 9-phenyl-3,6-bis(pinacol boronate)-carbazole) offer enhanced stability for iterative cross-coupling, unlike the mono-boronic acid derivative .

Physicochemical Properties

Property This compound Phenanthren-9-yl Boronic Acid (4-(9H-Carbazol-9-yl)phenyl)boronic Acid
Solubility in THF High Moderate High
Water Solubility Insoluble Insoluble Insoluble
Melting Point Not reported 240°C (similar derivatives) Not reported
pKa (Boronic Acid Group) ~8.5–9.5 (estimated) ~8.2–9.0 ~8.7–9.3

Stability : Hydrolysis of the boronic acid group is a common challenge, but the carbazole core stabilizes the compound under ambient conditions .

Biological Activity

(9-Phenyl-9H-carbazol-3-yl)boronic acid, with the CAS number 854952-58-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a boronic acid functional group attached to a carbazole moiety, which enhances its reactivity in various chemical transformations. It is commonly synthesized through Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds critical for constructing biologically active molecules .

The biological activity of this compound is attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions . These interactions can modulate the activity of proteins and enzymes, leading to significant therapeutic effects. The compound acts as a nucleophile in organic synthesis, facilitating the formation of complex structures that can exhibit enhanced biological properties .

Anticancer Properties

Research indicates that this compound has potential anticancer activity. It serves as a precursor for synthesizing various anticancer agents by modifying its structure to enhance efficacy against cancer cells. For example, derivatives of this compound have been shown to inhibit tumor growth in preclinical models .

Antiviral Activity

The compound has also been explored for its antiviral properties. Its structure allows it to interfere with viral replication processes, making it a candidate for developing antiviral therapeutics. Studies have demonstrated that modifications to the boronic acid group can enhance its antiviral efficacy against specific viral targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Anticancer Efficacy : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. This suggests strong potential for further development as an anticancer agent .
  • Mechanistic Insights : Detailed mechanistic studies revealed that compounds derived from this compound could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. This was evidenced by changes in expression levels of key proteins involved in these pathways .
  • Antiviral Activity : In vitro studies showed that certain derivatives could inhibit viral entry into host cells, suggesting that this compound could be a useful scaffold for developing new antiviral drugs .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against human cancer cell lines (IC50 < 10 µM)
AntiviralInhibition of viral replication; potential for drug development
Mechanistic StudiesInduction of apoptosis; modulation of signaling pathways

Q & A

Basic Research Questions

Q. How is (9-Phenyl-9H-carbazol-3-yl)boronic acid synthesized and purified for use in cross-coupling reactions?

The compound is commonly synthesized via Suzuki-Miyaura coupling reactions , where precursor halides (e.g., 3-bromo-9-phenylcarbazole) react with boronic acid derivatives under palladium catalysis. For example, it has been coupled with 2-bromopyrazine to form carbazole-pyrazine hybrids . Purification typically involves column chromatography to isolate the product from unreacted starting materials and catalysts. Recrystallization in solvents like tetrahydrofuran (THF) or dichloromethane may further enhance purity .

Q. What are the primary applications of this compound in materials science?

This boronic acid is a key intermediate in synthesizing organic light-emitting diode (OLED) host materials . For instance, it reacts with dibromopyrazine and cyanophenyl boronic acids to form trisubstituted benzene derivatives, which serve as bipolar host materials for efficient blue electrophosphorescence . Its carbazole moiety enhances hole-transport properties, while the boronic acid group enables modular functionalization .

Q. What safety protocols are essential for handling this compound?

The compound is classified as acute toxicity Category 4 (oral) and hazardous to aquatic environments (Chronic Category 3). Key precautions include:

  • Using personal protective equipment (PPE) such as gloves and goggles.
  • Avoiding inhalation of dust and ensuring proper ventilation.
  • Disposing of waste via approved chemical channels to mitigate environmental risks .

Advanced Research Questions

Q. How do the binding kinetics of this boronic acid with diols compare to other arylboronic acids?

While specific kinetic data for this compound is limited, boronic acid-diol binding generally follows a rapid equilibrium (seconds to minutes). Stopped-flow fluorescence studies with analogous arylboronic acids show kon values ordered by sugar affinity: D-fructose > D-tagatose > D-mannose > D-glucose . Researchers should validate kinetics using real-time fluorescence or NMR titration under physiological pH conditions.

Q. What challenges arise in characterizing this compound via MALDI-MS, and how can they be addressed?

Boroxine formation (dehydration/trimerization) during MALDI-MS analysis complicates molecular ion detection. To mitigate this:

  • Derivatize the boronic acid with diols (e.g., pinacol) to form stable cyclic esters.
  • Use a matrix compatible with boronate esters, such as α-cyano-4-hydroxycinnamic acid (CHCA), to suppress fragmentation .

Q. How can crystallographic data for complexes involving this compound be refined effectively?

SHELXL is widely used for refining small-molecule crystal structures. Key steps include:

  • Assigning anisotropic displacement parameters for non-hydrogen atoms.
  • Modeling disorder in aromatic rings or substituents.
  • Validating hydrogen bonding interactions (e.g., B-O···H-N) using Olex2 or Mercury visualization tools .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

Standard OECD guidelines recommend:

  • Fish acute toxicity testing (LC50 = 53.2 mg/L) and Daphnia immobilization assays (EC50 > 100 mg/L) for aquatic hazard assessment.
  • Ready biodegradability tests to confirm its classification as "not easily degradable" .

Q. Methodological Considerations Table

Aspect Recommendation Reference
Synthesis Use Suzuki coupling with Pd(PPh3)4 and Cs2CO3 in THF/water.
Purification Column chromatography (silica gel, hexane/ethyl acetate gradient).
Kinetic Studies Stopped-flow fluorescence at pH 7.4; monitor λexem = 300/400 nm.
Crystallography Refinement in SHELXL with TWIN/BASF commands for twinned data.
Ecotoxicity Follow OECD 203 (fish) and OECD 202 (Daphnia) protocols.

Properties

IUPAC Name

(9-phenylcarbazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJQEUDGBZMPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679966
Record name (9-Phenyl-9H-carbazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854952-58-2
Record name (9-Phenyl-9H-carbazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Phenyl-9H-carbazole-3-boronic acid
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Synthesis routes and methods I

Procedure details

Into a 500 mL three-neck flask were put 10 g (31 mmol) of 3-bromo-9-phenyl-9H-carbazole, and the air in the flask was replaced with nitrogen. After the replacement, 150 mL of tetrahydrofuran (THF), which was a solvent, was put into the flask and 3-bromo-9-phenyl-9H-carbazole was dissolved. This solution was cooled down to −80° C. Into this solution was dropped 20 mL (32 mmol) of n-butyllithium (a 1.58 mol/L hexane solution) with a syringe. After the dropping, the solution was stirred at the same temperature for 1 hour. After the stirring, 3.8 mL (34 mmol) of trimethyl borate was added to the solution, and the solution was stirred for about 15 hours while the temperature of the solution was being raised to room temperature. After the stirring, about 150 mL of diluted hydrochloric acid (1.0 mol/L) was added to the solution, and then the solution was stirred for 1 hour. After the stirring, an organic layer is separated from the mixture, the aqueous layer was extracted from the mixture with ethyl acetate, and the extracted solution and the organic layer were combined and washed with saturated sodium bicarbonate. The combined organic layer was dried with magnesium sulfate. After the drying, the mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily light brown substance. The obtained oily substance was dried under reduced pressure to give 7.5 g of a light brown solid, which was the object of the synthesis, in a yield of 86%. A synthesis scheme of Step 1 is shown in (a-1) given below.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
86%

Synthesis routes and methods II

Procedure details

10 g (32 mmol) of 3-bromo-9-phenyl-9H-carbazole was put into a 500 mL three-neck flask. The air in the flask was replaced with nitrogen. To the mixture were added 150 mL of tetrahydrofuran (THF), and then the solution was cooled to −80° C. Into this solution, 22 mL (36 mmol) of n-butyllithium (a 1.61 mol/L hexane solution) was dropped by a syringe. After the dropping was completed, this solution was stirred at the same temperature for 1 hour. After the stirring, 4.6 mL, (40 mmol) of trimethyl borate was added to the solution, and the solution was stirred for about 15 hours while the temperature of the solution was being increased to room temperature. Thereafter, to the solution was added about 50 mL (1.0 mol/L) of dilute hydrochloric acid, and then the solution was stirred for 1 hour. After the stirring, the aqueous layer of the mixture was extracted with ether acetate. The extract was combined with the organic layer and then washed with a saturated sodium hydrogen carbonate solution. The organic layer was dried with magnesium sulfate. After the drying, this mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily light brown substance. The obtained oily substance was recrystallized with chloroform/hexane to give 6.2 g of a light brown powder, which was the object of the synthesis, at a yield of 68%. A synthesis scheme of Step 1 is shown in (d-1) given below.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
68%

Synthesis routes and methods III

Procedure details

Into a 500 mL three-neck flask was put 10 g (31 mmol) of 3-bromo-9-phenyl-9H-carbazole. The atmosphere in the flask was replaced with nitrogen. To the flask was added 150 mL of tetrahydrofuran (THF), and 3-bromo-9-phenyl-9H-carbazole was dissolved therein. This solution was cooled to −80° C. Into this solution was dripped 20 mL (32 mmol) of n-butyllithium (a 1.58 mol/L hexane solution) with the use of a syringe. After the dripping was completed, this solution was stirred at the same temperature for 1 hour. After the stirring, 3.8 mL (34 mmol) of trimethyl borate was added to this solution, and the solution was stirred for approximately 15 hours while the temperature of the solution was being brought back to a room temperature. After the stirring, approximately 150 mL (1.0 mol/L) of dilute hydrochloric acid was added to this solution, and then the solution was stirred for 1 hour. After the stirring, an aqueous layer of this mixture was extracted with ethyl acetate. The extract was combined with an organic layer and then washed with a saturated sodium hydrogen carbonate solution. The organic layer was dried with magnesium sulfate. After the drying, this mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily light brown substance. This obtained oily substance was dried under reduced pressure to give 7.5 g of a light brown solid, which was the object of the synthesis, in a yield of 86%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
86%

Synthesis routes and methods IV

Procedure details

Into a solution of 19.6 g (60.7 mmol) of 3-bromo-9-phenylcarbazole, prepared in Step 1 of the Embodiment 2, in THF (100 mL) was added dropwise 66.8 mL (42.3 mmol) of an n-butyllithium hexane solution (1.58 mol/L) at −78° C. under nitrogen, which was followed by stirring for 3 hours at the same temperature. Thereafter, 13.5 mL (140 mmol) of trimethyl borate was added, and stirring was continued for 24 hours while gradually raising the reaction temperature to room temperature. 200 mL of 2.0 mol/L hydrochloric acid was added to the solution, and additional stirring was conducted for 1 hour at room temperature. After the solution was extracted with ethyl acetate, the organic layer was washed with brine, dried with magnesium sulfate, filtered, and concentrated. The resulting solid was recrystallized with a mixed solvent of chloroform and hexane, giving 10.2 g of 9-phenylcarbazole-3-ylboronic acid as white powder in 58% yield.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
66.8 mL
Type
reactant
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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